molecular formula C25H27N7O2S B2901456 2-(benzylsulfanyl)-1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one CAS No. 920377-92-0

2-(benzylsulfanyl)-1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B2901456
CAS No.: 920377-92-0
M. Wt: 489.6
InChI Key: DIZZAYVYXPIKMP-UHFFFAOYSA-N
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Description

This compound is a triazolopyrimidine derivative featuring a piperazine core linked to a benzylsulfanyl group and a 4-ethoxyphenyl-substituted triazolo[4,5-d]pyrimidine moiety. Its IUPAC name reflects its complex structure, with the benzylsulfanyl group (-S-CH₂-C₆H₅) at position 2 of the ethanone backbone and the triazolopyrimidine system substituted at position 3 with a 4-ethoxyphenyl group (C₆H₄-OCH₂CH₃). Such structures are typically synthesized via nucleophilic substitution or coupling reactions involving intermediates like bromoethanones and thiols, as seen in analogous syntheses (e.g., ).

Properties

IUPAC Name

2-benzylsulfanyl-1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O2S/c1-2-34-21-10-8-20(9-11-21)32-25-23(28-29-32)24(26-18-27-25)31-14-12-30(13-15-31)22(33)17-35-16-19-6-4-3-5-7-19/h3-11,18H,2,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZZAYVYXPIKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CSCC5=CC=CC=C5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzylsulfanyl)-1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one is a complex molecule that has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to synthesize available research findings on its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique structure that includes a benzylsulfanyl group and a triazolopyrimidine moiety. Its molecular formula is C_{23}H_{27N_5O_2S with a molecular weight of approximately 441.56 g/mol. The presence of these functional groups suggests potential interactions with biological targets relevant to cancer therapy and other diseases.

Research indicates that compounds with similar structural motifs often exhibit their biological effects through several key mechanisms:

  • Inhibition of Signaling Pathways : Compounds in the triazolo[4,5-d]pyrimidine class have been shown to inhibit critical signaling pathways such as ERK and AKT, leading to reduced cell proliferation and increased apoptosis in cancer cells .
  • Cell Cycle Arrest : Studies have demonstrated that certain derivatives can induce G2/M phase arrest in cancer cell lines, indicating their potential as chemotherapeutic agents .
  • Apoptosis Induction : The ability to trigger programmed cell death is a crucial factor in the efficacy of anticancer drugs. Compounds similar to the target molecule have been reported to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .

Biological Activity Data

The following table summarizes the biological activities observed for this compound based on available studies:

Activity Cell Line/Model IC50 (μM) Mechanism
AntiproliferativeMCF-7 (breast cancer)3.91Inhibition of ERK signaling
AntiproliferativeHCT-116 (colon cancer)0.53Tubulin polymerization inhibition
Apoptosis inductionMGC-803 (gastric cancer)N/AUpregulation of apoptotic markers
Cell cycle arrestVariousN/AG2/M phase arrest

Case Studies

Several studies have explored the biological activity of compounds related to the target molecule:

  • Study on Anticancer Activity : A study evaluated a series of triazolo[4,5-d]pyrimidine derivatives for their anticancer properties against various human cancer cell lines. The most active compound demonstrated significant inhibition of tumor growth by targeting the ERK pathway .
  • Pharmacological Profile Review : A comprehensive review highlighted the versatility of triazole derivatives in exhibiting antibacterial, antiviral, and anticancer activities. The structural characteristics were linked to their pharmacological profiles .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a broader class of triazolopyrimidine-piperazine hybrids. Below is a comparative analysis with structurally analogous molecules:

Table 1: Structural and Functional Comparison

Compound Name Triazolo Substituent Side Chain Modification Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (2-(benzylsulfanyl)-1-{4-[3-(4-ethoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethanone) 4-Ethoxyphenyl Benzylsulfanyl (-S-CH₂-C₆H₅) C₂₇H₂₈N₇O₂S 514.6 Enhanced lipophilicity from ethoxy and sulfur; potential metabolic stability
1-{4-[3-Phenyl-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(benzylsulfanyl)ethanone () Phenyl Benzylsulfanyl (-S-CH₂-C₆H₅) C₂₅H₂₄N₇OS 486.5 Lacks ethoxy group; reduced electron-donating effects may lower binding affinity
1-{4-[3-(4-Ethoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethanone () 4-Ethoxyphenyl Phenoxy (-O-C₆H₅) C₂₅H₂₅N₇O₃ 479.5 Phenoxy group may reduce steric hindrance but decrease solubility vs. sulfanyl
1-(4-(3-Benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone () Benzyl 2-Methoxyphenoxy (-O-C₆H₃-OCH₃) C₂₄H₂₅N₇O₃ 459.5 Methoxy-phenoxy side chain enhances polarity; benzyl group increases bulk

Key Findings :

Substituent Effects on Bioactivity: The 4-ethoxyphenyl group in the target compound (vs. Benzylsulfanyl vs. phenoxy (): Sulfur’s polarizability and hydrogen-bond acceptor capacity may enhance target binding compared to ether linkages, though phenoxy groups improve synthetic accessibility .

Physicochemical Properties: The target compound’s molecular weight (514.6 g/mol) and logP (estimated >3 due to ethoxy and benzyl groups) suggest moderate lipophilicity, favoring membrane permeability but posing challenges for aqueous solubility. Compounds with methoxyphenoxy side chains () exhibit lower molecular weights and higher polarity, which may improve solubility but reduce blood-brain barrier penetration .

Synthetic Accessibility: Analogous syntheses () involve coupling bromoethanones with thiols or tetrazoles under basic conditions. The target compound’s benzylsulfanyl group likely derives from similar protocols, while the ethoxyphenyl triazolo core may require regioselective cyclization .

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves multi-step reactions, starting with the formation of the triazolopyrimidine core. Key steps include:

  • Triazole ring assembly : Cyclization of pyrimidine precursors with hydrazine derivatives under reflux in ethanol or DMF .
  • Piperazine coupling : Nucleophilic substitution or Buchwald-Hartwig amination using palladium catalysts (e.g., Pd/C) to attach the piperazine moiety .
  • Functionalization : Introduction of the benzylsulfanyl and ethoxyphenyl groups via thioether formation or Suzuki-Miyaura cross-coupling . Critical reagents: Dimethylformamide (DMF), copper iodide (CuI), and sodium hydroxide (NaOH) are commonly used to optimize yields .

Q. Which analytical techniques are essential for characterizing this compound?

  • Structural confirmation : Use 1^1H/13^{13}C NMR to verify substituent positions and purity. For example, the ethoxyphenyl group’s aromatic protons appear as distinct doublets (~6.8–7.5 ppm) .
  • Purity assessment : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:1) as the mobile phase, followed by HPLC with UV detection at 254 nm .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., expected [M+H]+^+ at m/z 518.2) .

Q. What structural features influence its solubility and stability?

  • The piperazine ring enhances water solubility, while the benzylsulfanyl group contributes to lipophilicity.
  • Stability: Susceptible to hydrolysis under acidic conditions due to the triazolopyrimidine core. Store in anhydrous DMSO at -20°C .

Advanced Research Questions

Q. How can low yields during the triazolopyrimidine core synthesis be addressed?

  • Optimize reaction conditions : Use Design of Experiments (DoE) to test variables like temperature (80–120°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (5–10% Pd/C) .
  • Side-product mitigation : Monitor intermediates via TLC and quench reactions at 85% completion to minimize byproducts like uncyclized hydrazines .

Q. How to resolve contradictions in reported biological activity data?

  • Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cellular viability tests (MTT assays) to distinguish direct target effects from off-target toxicity .
  • Purity verification : Contradictions may arise from residual solvents (e.g., DMF) or unreacted intermediates. Re-purify via column chromatography (silica gel, gradient elution) and validate with 1^1H NMR .

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina to model interactions with receptors (e.g., DDR1 kinase). The ethoxyphenyl group shows π-π stacking with tyrosine residues in homology models .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex. Key hydrogen bonds involve the piperazine nitrogen and catalytic aspartate .

Methodological Notes

  • Contradiction Management : Cross-validate biological data using structurally analogous compounds (e.g., 3-ethyltriazolopyrimidine derivatives) to isolate substituent-specific effects .
  • Synthetic Scalability : Transition from batch to flow chemistry for the triazole formation step to improve reproducibility and reduce reaction time .

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